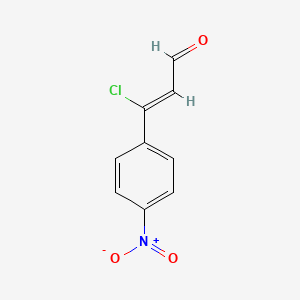

beta-Chloro-p-nitrocinnamaldehyde

Description

β-Chloro-p-nitrocinnamaldehyde is an α,β-unsaturated carbonyl compound characterized by a nitro group (-NO₂) in the para position of the benzene ring and a chlorine atom at the β-position of the unsaturated aldehyde chain. The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the α,β-unsaturated system, while the β-chlorine may modulate solubility and steric interactions .

Properties

IUPAC Name |

3-chloro-3-(4-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPVZOJJVXTLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288440 | |

| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2888-10-0 | |

| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2888-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Nitration of Cinnamaldehyde Precursors

Direct Electrophilic Substitution on the Aromatic Ring

The introduction of nitro and chloro groups onto the aromatic ring of cinnamaldehyde derivatives often follows sequential electrophilic substitution. For example, m-chloro-p-nitrocinnamaldehyde can be synthesized by nitrating m-chlorocinnamaldehyde under controlled conditions. Nitration typically employs a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. Subsequent chlorination via Friedel-Crafts alkylation or electrophilic chlorinating agents (e.g., Cl2/FeCl3) introduces the meta-chloro group. However, the aldehyde group’s sensitivity necessitates protection (e.g., acetal formation) prior to nitration.

Key Reaction Conditions:

Claisen-Schmidt Condensation with Substituted Benzaldehydes

Condensation of p-Nitrobenzaldehyde with β-Chloroacetaldehyde

The Claisen-Schmidt condensation offers a route to α,β-unsaturated aldehydes. Here, p-nitrobenzaldehyde reacts with β-chloroacetaldehyde under basic conditions (e.g., NaOH/EtOH) to form the target compound. The reaction proceeds via aldol addition followed by dehydration.

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | NaOH/EtOH | 80 | 4–6 | 50–60 |

This method’s limitation lies in the instability of β-chloroacetaldehyde, which often requires in situ generation from β-chloroethanol.

Oxidation of β-Chloro-p-Nitrocinnamyl Alcohol

Catalytic Oxidation Using Pyridinium Chlorochromate (PCC)

β-Chloro-p-nitrocinnamyl alcohol, synthesized via Grignard addition to p-nitrobenzaldehyde followed by chlorination, undergoes oxidation to the aldehyde. PCC in dichloromethane selectively oxidizes primary alcohols without over-oxidizing the nitro group.

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| β-Chloro-p-nitrocinnamyl alcohol | PCC | CH2Cl2 | 25 | 70–75 |

Vilsmeier-Haack Formylation of Chlorinated Nitroarenes

Formylation of m-Chloro-p-Nitrostyrene

The Vilsmeier-Haack reaction introduces an aldehyde group to aromatic systems. m-Chloro-p-nitrostyrene reacts with DMF/POCl3 to form β-chloro-p-nitrocinnamaldehyde. The reaction mechanism involves electrophilic attack at the α-position of the styrene double bond.

| Starting Material | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| m-Chloro-p-nitrostyrene | DMF/POCl3 | 80–90 | 65–70 |

Halogen Exchange Reactions on Brominated Intermediates

Nucleophilic Substitution of β-Bromo-p-Nitrocinnamaldehyde

β-Bromo-p-nitrocinnamaldehyde, prepared via allylic bromination of p-nitrocinnamaldehyde (NBS, AIBN), undergoes halogen exchange with CuCl in DMF. This SN2 displacement replaces bromine with chlorine.

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| β-Bromo-p-nitrocinnamaldehyde | CuCl/DMF | 100°C, 8 h | 60–65 |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the above methods:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Claisen-Schmidt Condensation | Simple setup, readily available reagents | Low yield due to β-chloroacetaldehyde instability | Moderate |

| Vilsmeier-Haack Formylation | High regioselectivity | Requires toxic POCl3 | High |

| Halogen Exchange | High atom economy | Requires brominated precursor | Low |

Chemical Reactions Analysis

Types of Reactions: Beta-Chloro-p-nitrocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of beta-chloro-p-aminocinnamaldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or in the presence of a catalyst like are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed:

Oxidation: Formation of beta-chloro-p-nitrocinnamic acid.

Reduction: Formation of beta-chloro-p-aminocinnamaldehyde.

Substitution: Formation of various substituted cinnamaldehyde derivatives.

Scientific Research Applications

Beta-Chloro-p-nitrocinnamaldehyde has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which beta-Chloro-p-nitrocinnamaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The presence of the nitro group and chlorine atom plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Research Implications and Limitations

- Data Gaps : Direct experimental data on β-Chloro-p-nitrocinnamaldehyde are sparse; most conclusions are extrapolated from structurally related compounds.

- Synergistic Effects : The interplay between nitro and chloro substituents warrants further study to quantify electronic and steric contributions.

- Regulatory Considerations: Para-nitro compounds, including β-Chloro-p-nitrocinnamaldehyde, require stringent handling due to high genotoxic risk .

Q & A

Q. Q. What safety protocols are critical when handling β-chloro-p-nitrocinnamaldehyde in aerosol-generating procedures?

- Methodological Answer : Use fume hoods with HEPA filters and wear PPE (nitrile gloves, goggles). Avoid ultrasonicators for dissolution; opt for magnetic stirring. For spills, neutralize with 10% sodium bicarbonate. Monitor airborne concentrations via OSHA-approved sensors (PEL <1 ppm). Include MSDS documentation in lab safety audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.